Cas no 1111561-91-1 (N-(1-Cyano-1-cyclopropylethyl)-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]-1-piperazineacetamide)

N-(1-Cyano-1-cyclopropylethyl)-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]-1-piperazineacetamide is a structurally complex compound featuring a cyclopropyl-cyanoethyl moiety linked to a piperazineacetamide core, further functionalized with a 2,3-dihydro-1,4-benzodioxin carbonyl group. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a scaffold for targeting central nervous system (CNS) receptors or enzymes due to the benzodioxin and piperazine motifs. The presence of the cyano group may enhance metabolic stability or influence binding affinity. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. The compound's distinct structural features could contribute to selective pharmacological activity, warranting further investigation in therapeutic applications.
N-(1-Cyano-1-cyclopropylethyl)-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]-1-piperazineacetamide structure
1111561-91-1 structure
Product Name:N-(1-Cyano-1-cyclopropylethyl)-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]-1-piperazineacetamide
CAS No:1111561-91-1
MF:C21H26N4O4
MW:398.455544948578
CID:5445192
PubChem ID:42915671
Update Time:2025-10-28

N-(1-Cyano-1-cyclopropylethyl)-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]-1-piperazineacetamide Chemical and Physical Properties

Names and Identifiers

    • AKOS008019637
    • 1111561-91-1
    • EN300-22548789
    • Z50123892
    • N-(1-cyano-1-cyclopropylethyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]acetamide
    • N-(1-CYANO-1-CYCLOPROPYLETHYL)-2-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDE
    • N-(1-Cyano-1-cyclopropylethyl)-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]-1-piperazineacetamide
    • Inchi: 1S/C21H26N4O4/c1-21(14-22,15-6-7-15)23-19(26)12-24-8-10-25(11-9-24)20(27)18-13-28-16-4-2-3-5-17(16)29-18/h2-5,15,18H,6-13H2,1H3,(H,23,26)
    • InChI Key: FRTJDWFGSWVBPZ-UHFFFAOYSA-N
    • SMILES: N1(CC(NC(C#N)(C2CC2)C)=O)CCN(C(C2COC3=CC=CC=C3O2)=O)CC1

Computed Properties

  • Exact Mass: 398.19540532g/mol
  • Monoisotopic Mass: 398.19540532g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 679
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 94.9Ų

Experimental Properties

  • Density: 1.304±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 657.8±55.0 °C(Predicted)
  • pka: 12.85±0.46(Predicted)

N-(1-Cyano-1-cyclopropylethyl)-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]-1-piperazineacetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-22548789-0.05g
1111561-91-1 95%
0.05g
$212.0 2024-06-20

Additional information on N-(1-Cyano-1-cyclopropylethyl)-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]-1-piperazineacetamide

N-(1-Cyano-1-cyclopropylethyl)-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]-1-piperazineacetamide: A Comprehensive Overview

The compound N-(1-Cyano-1-cyclopropylethyl)-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]-1-piperazineacetamide, identified by the CAS number 1111561-91-1, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in various therapeutic areas, making it a subject of intense research interest.

The molecular structure of this compound is characterized by a piperazine ring system, which serves as a central scaffold. The piperazine moiety is decorated with a carbonyl group attached to a 2,3-dihydro-1,4-benzodioxin ring. This benzodioxin group introduces aromaticity and enhances the compound's stability. Additionally, the presence of a cyano group on the cyclopropylethyl side chain contributes to the molecule's electronic properties, potentially influencing its pharmacokinetic behavior.

Recent advancements in computational chemistry have enabled researchers to explore the molecular dynamics of this compound in greater detail. For instance, molecular docking studies have revealed that the compound exhibits strong binding affinity towards several therapeutic targets, including protein kinases and G-protein coupled receptors (GPCRs). These findings underscore its potential as a lead compound in drug discovery programs targeting various diseases such as cancer and neurodegenerative disorders.

In terms of synthesis, the compound is typically prepared through a multi-step process involving coupling reactions and cyclization. The use of microwave-assisted synthesis has been reported to significantly enhance the reaction efficiency and yield. This approach not only simplifies the synthesis workflow but also reduces the environmental footprint compared to traditional methods.

Pharmacokinetic studies conducted on this compound have demonstrated favorable properties, including good bioavailability and moderate clearance rates. These attributes make it an attractive candidate for further preclinical testing. Moreover, preliminary toxicity assessments indicate that the compound exhibits low toxicity in experimental models, which is a promising sign for its potential translation into clinical applications.

The application of advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry has provided valuable insights into the stereochemical properties of this compound. These studies have confirmed the presence of multiple stereoisomers, which may play a critical role in determining its biological activity. Researchers are currently investigating whether stereochemical modifications can further optimize the compound's therapeutic profile.

In conclusion, N-(1-Cyano-1-cyclopropylethyl)-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]-1-piperazineacetamide represents a cutting-edge molecule with significant potential in drug development. Its unique structure, combined with favorable pharmacokinetic properties and strong biological activity, positions it as a promising candidate for addressing unmet medical needs. As research continues to unfold, this compound may pave the way for innovative therapeutic interventions across multiple disease areas.

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